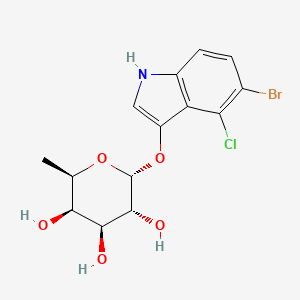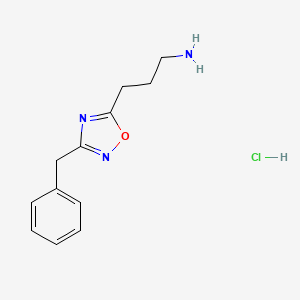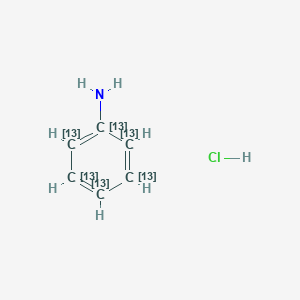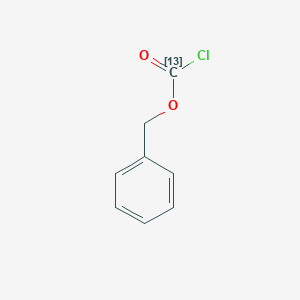
(5-Bromo-4-metilpiridin-2-il)metanol
Descripción general
Descripción
(5-Bromo-4-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a hydroxymethyl group at the 2nd position on the pyridine ring. This compound is typically a colorless to pale yellow solid and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide .
Aplicaciones Científicas De Investigación
(5-Bromo-4-methylpyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for (5-Bromo-4-methylpyridin-2-yl)methanol involves the bromination of 4-methylpyridine followed by reduction. The process begins with the bromination of 4-methylpyridine to yield (5-Bromo-4-methylpyridin-2-yl) bromide. This intermediate is then subjected to reduction using suitable reducing agents to obtain (5-Bromo-4-methylpyridin-2-yl)methanol .
Industrial Production Methods
Industrial production methods for (5-Bromo-4-methylpyridin-2-yl)methanol typically involve large-scale bromination and reduction processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-4-methylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed
Oxidation: (5-Bromo-4-methylpyridin-2-yl)aldehyde or (5-Bromo-4-methylpyridin-2-yl)carboxylic acid.
Reduction: (4-Methylpyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (5-Bromo-4-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-methylpyridin-4-yl)methanol: Similar structure but with the methyl and hydroxymethyl groups at different positions.
(5-Bromo-2-hydroxymethyl-4-methylpyridine): Another positional isomer with different functional group placements.
Uniqueness
(5-Bromo-4-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .
Propiedades
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLMCAKAOCVUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-](/img/structure/B1528102.png)
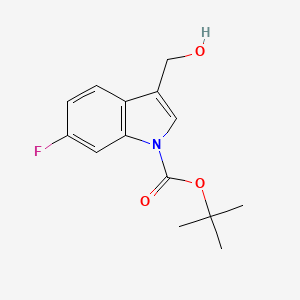
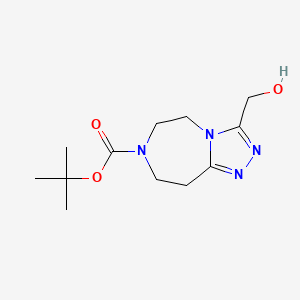
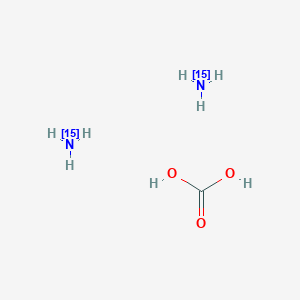
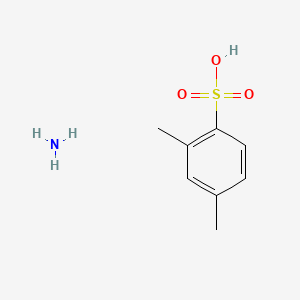
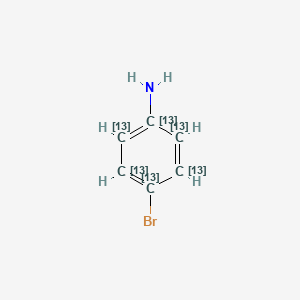
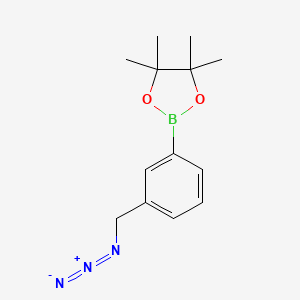
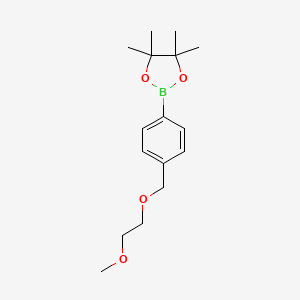
![2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid](/img/structure/B1528117.png)
